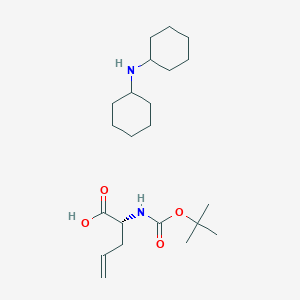

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Descripción general

Descripción

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. One common method for this protection is the use of di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as dicyclohexylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl derivatives can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Addition Reactions: The double bond in the pent-4-enoate moiety can undergo addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include trifluoroacetic acid (TFA) for Boc deprotection.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Mecanismo De Acción

The mechanism of action of dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the protection and deprotection of the amine group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.

Comparación Con Compuestos Similares

Similar Compounds

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)butanoate: Similar structure with a shorter carbon chain.

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure with a longer carbon chain.

Uniqueness

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to the presence of the double bond in the pent-4-enoate moiety, which allows for additional chemical reactivity and functionalization options. This structural feature distinguishes it from other Boc-protected amino acid derivatives and provides unique opportunities for its use in synthetic and research applications.

Actividad Biológica

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, often referred to as R-DCBA-PE, is a specialized organic compound that has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and implications in biochemical research.

Chemical Structure and Properties

R-DCBA-PE has the following chemical properties:

- Molecular Formula : C22H40N2O4

- Molecular Weight : 396.6 g/mol

- CAS Number : 221352-64-3

The compound features a dicyclohexylamine backbone combined with a tert-butoxycarbonyl (Boc) group and a pentenoate moiety. These structural components contribute to its reactivity and biological interactions.

While specific mechanisms of action for R-DCBA-PE are not extensively documented due to its role primarily as a synthetic intermediate, its components suggest potential biological interactions. The dicyclohexylamine portion has been shown to inhibit spermidine synthase in plants, affecting polyamine biosynthesis. This inhibition leads to increased spermine synthesis without significantly impacting the synthesis of 1-aminocyclopropane-1-carboxylate, which is crucial for plant growth and development.

Inhibition of Spermidine Synthase

Research indicates that dicyclohexylamine acts as an inhibitor of spermidine synthase, an enzyme involved in polyamine metabolism. This interaction is significant for understanding plant metabolic pathways and could have implications for agricultural biotechnology. The inhibition of this enzyme can alter the levels of polyamines, which play vital roles in cell growth, differentiation, and stress responses in plants.

Applications in Research

R-DCBA-PE is utilized in various biochemical applications, particularly in peptide synthesis. The Boc group allows for the protection of amine functionalities during synthetic processes, facilitating the formation of peptide bonds when deprotected. This makes R-DCBA-PE a valuable building block in organic synthesis and medicinal chemistry.

Case Studies

- Plant Metabolism Studies : In studies involving plant protoplasts, R-DCBA-PE has been used to elucidate the effects of altered polyamine levels on cellular metabolism. The results indicated that modulation of spermidine levels can significantly impact growth rates and stress tolerance in various plant species.

- Synthetic Chemistry : R-DCBA-PE has been employed as an intermediate in the synthesis of more complex organic molecules, showcasing its utility in developing new pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

The following table compares R-DCBA-PE with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dicyclohexylamine | Secondary Amine | Unique steric hindrance from dual cyclohexane rings |

| Cyclohexylamine | Primary Amine | Less sterically hindered |

| Diphenylamine | Tertiary Amine | Contains two phenyl groups |

| N,N-Dimethylcyclohexylamine | Secondary Amine | Methyl groups instead of cyclohexyl groups |

This comparison highlights the distinctiveness of dicyclohexylamine due to its structural complexity and potential reactivity patterns not found in simpler amines.

Safety Considerations

Handling R-DCBA-PE requires caution due to potential irritant properties associated with the Boc group and dicyclohexylamine itself. It is advisable to use appropriate personal protective equipment (PPE) when working with this compound in laboratory settings.

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCGMPITVQIMGK-HMZWWLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583381 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-64-3 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.